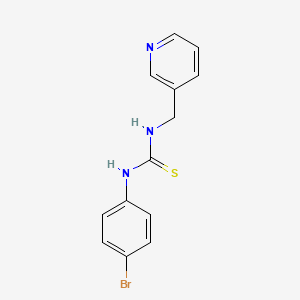
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-4-nitrobenzamide, commonly known as DMNQ, is a synthetic compound that has been widely used in scientific research. It belongs to the family of quinone compounds and is known for its ability to generate reactive oxygen species (ROS) in biological systems. In
Wirkmechanismus
DMNQ generates N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-4-nitrobenzamide by undergoing a redox cycle in biological systems. It is reduced to a semiquinone radical by accepting an electron from a reducing agent, such as NADH or NADPH. The semiquinone radical then reacts with oxygen to produce superoxide, which can be further converted to other N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-4-nitrobenzamide, such as hydrogen peroxide and hydroxyl radical. The N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-4-nitrobenzamide generated by DMNQ can cause oxidative damage to cellular components, such as lipids, proteins, and DNA.
Biochemical and Physiological Effects
DMNQ-induced oxidative stress has been shown to have a variety of biochemical and physiological effects on biological systems. It can activate various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-κB (NF-κB) pathway, which can lead to changes in gene expression and cell proliferation. DMNQ can also induce apoptosis, a programmed cell death process, in some cell types. In addition, DMNQ has been shown to cause mitochondrial dysfunction, which can lead to decreased ATP production and increased reactive oxygen species production.
Vorteile Und Einschränkungen Für Laborexperimente
DMNQ has several advantages as a tool for studying oxidative stress. It can be easily synthesized and is relatively stable in biological systems. DMNQ-induced oxidative stress can be modulated by varying the concentration and exposure time, which allows for precise control of experimental conditions. However, there are also some limitations to using DMNQ in lab experiments. DMNQ can be toxic to some cell types at high concentrations, which can limit its use in certain applications. In addition, the N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-4-nitrobenzamide generated by DMNQ may not accurately reflect the N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-4-nitrobenzamide produced by physiological processes, which can limit the relevance of some experimental findings.
Zukünftige Richtungen
There are several future directions for research on DMNQ. One area of interest is the development of DMNQ analogs with improved properties, such as increased stability and reduced toxicity. Another area of interest is the use of DMNQ in combination with other compounds to investigate the interactions between oxidative stress and other cellular processes. Finally, there is a need for further investigation into the role of DMNQ-induced oxidative stress in various pathological conditions, such as neurodegenerative diseases and cancer.
Synthesemethoden
The synthesis of DMNQ involves the reaction of 3-methyl-4-nitrobenzoic acid with phthalic anhydride in the presence of polyphosphoric acid. The resulting product is then treated with acetic anhydride to yield DMNQ. The purity of the compound can be further enhanced through recrystallization.
Wissenschaftliche Forschungsanwendungen
DMNQ has been extensively used in scientific research as a tool to study oxidative stress and its effects on biological systems. It has been shown to induce oxidative stress in a variety of cell types, including neurons, cardiomyocytes, and cancer cells. DMNQ has also been used to investigate the role of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-4-nitrobenzamide in various physiological and pathological processes, such as aging, neurodegenerative diseases, and cancer.
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c1-9-8-10(6-7-13(9)19(23)24)14(20)17-18-15(21)11-4-2-3-5-12(11)16(18)22/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTHEDDFBCHKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(methylthio)phenyl]-4-biphenylcarboxamide](/img/structure/B5703416.png)
![5-[(cyclopentylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5703421.png)



![N-[3,5-bis(trifluoromethyl)phenyl]butanamide](/img/structure/B5703450.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5703454.png)

![N-(2-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5703473.png)


![3-amino-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5703502.png)